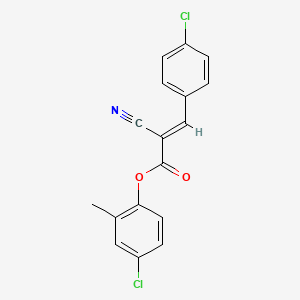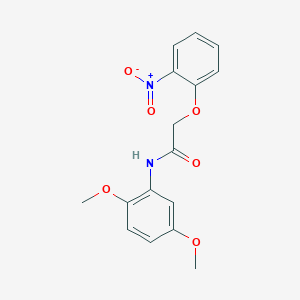
4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate is a compound synthesized from various chemical reactions involving chlorination, ammoniation, and other processes. It is studied for its molecular structure, chemical reactions, and various properties.
Synthesis Analysis
The synthesis of this compound involves several steps including chlorination, ammoniation, and reactions with different chemical agents. For instance, a related compound was prepared from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, followed by reactions with other chlorinated compounds (Zheng Jing, 2012).
Molecular Structure Analysis
The molecular structure of this compound and similar ones are confirmed using techniques like 1H NMR, IR, and X-ray crystallography. These methods help in elucidating the detailed structural arrangement of the molecule, providing insights into its geometric configuration and atomic connectivity (Zheng Jing, 2012).
Chemical Reactions and Properties
Compounds similar to 4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate exhibit various chemical reactions and properties. For instance, some derivatives have been studied for their herbicidal activities and show good efficacy as herbicides (Qingmin Wang et al., 2004).
Physical Properties Analysis
The physical properties of such compounds are typically analyzed using techniques like IR, NMR spectroscopy, and single crystal X-ray diffraction. These techniques provide information about the vibrational frequencies, molecular geometry, and other physical aspects of the compound.
Chemical Properties Analysis
The chemical properties can be examined through various spectroscopic methods and computational calculations. For instance, studies involving DFT calculations and spectral analysis help in understanding the reactivity, molecular electrostatic potential, and frontier orbitals of similar compounds (R. Satheeshkumar et al., 2017).
科学的研究の応用
Novel Polymer Synthesis
4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate serves as a precursor for synthesizing a range of novel polymers. In the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds with chlorophenyl substitutions, researchers have developed materials with potential applications in various fields, including materials science. These polymers exhibit unique properties due to the incorporation of the cyanoacrylate moiety, which could be leveraged for advanced materials with specific characteristics such as enhanced thermal stability or specific optical properties (Whelpley et al., 2022).
Organic Sensitizers for Solar Cells
The compound's structural framework is beneficial in the molecular engineering of organic sensitizers for solar cell applications. By adjusting the electron-donating and electron-withdrawing groups, researchers have developed highly efficient sensitizers for dye-sensitized solar cells. These modifications aim to improve the incident photon-to-current conversion efficiency, contributing to the development of more efficient renewable energy sources. The exploration of such compounds underscores the potential of 4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate derivatives in enhancing solar cell performance through molecular design (Kim et al., 2006).
Fungicide Synthesis
In the agricultural sector, derivatives of 4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate have been explored for their fungicidal properties. The synthesis of novel fungicides, such as SYP-3343, demonstrates the compound's utility in developing broad-spectrum fungicides with high activity against various fungi. This application is critical for enhancing crop protection and food security by providing new tools for managing fungal diseases in agriculture (Liu et al., 2011).
Corrosion Inhibition
Research on new acrylamide derivatives, including those based on the 4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate structure, has shown promising results in corrosion inhibition for metals in acidic environments. These compounds are effective in protecting metals like copper in nitric acid solutions, highlighting their potential as corrosion inhibitors in industrial applications. The study of such derivatives contributes to the development of more effective and environmentally friendly corrosion protection strategies (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(4-chloro-2-methylphenyl) (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-11-8-15(19)6-7-16(11)22-17(21)13(10-20)9-12-2-4-14(18)5-3-12/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWFRYWGNBBDV-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)